molecular formula C14H15ClF3NO2 B2550808 3-chloro-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide CAS No. 1396853-24-9

3-chloro-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide

Cat. No.: B2550808
CAS No.: 1396853-24-9
M. Wt: 321.72
InChI Key: BNALEVJNBGDASD-UHFFFAOYSA-N
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Description

3-chloro-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide is a chemical compound of significant interest in advanced agricultural and pharmacological research. This synthetic benzamide features a distinct molecular architecture, integrating a 3-chlorobenzamide core with both oxan-4-yl (tetrahydropyran-4-yl) and 2,2,2-trifluoroethyl amine substituents. This specific structural combination is designed to modulate the compound's properties, potentially enhancing its bioavailability and target selectivity . Benzamide compounds with similar structural motifs, particularly those incorporating halogen atoms and fluorinated alkyl groups, have been investigated for their potent herbicidal activity . The mechanism of action for such compounds often involves the disruption of vital plant enzyme systems. Consequently, this molecule serves as a valuable scaffold in the development of novel agrochemicals for crop protection research. Furthermore, benzamide derivatives are extensively studied in medicinal chemistry for their potential to interact with various biological targets, including enzymes and receptors, making them relevant for hit-to-lead optimization campaigns in oncology and other therapeutic areas . Provided as a high-purity solid, this product is intended for For Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers are advised to conduct all experiments in a controlled laboratory environment utilizing appropriate safety precautions.

Properties

IUPAC Name

3-chloro-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClF3NO2/c15-11-3-1-2-10(8-11)13(20)19(9-14(16,17)18)12-4-6-21-7-5-12/h1-3,8,12H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNALEVJNBGDASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC(F)(F)F)C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzoyl chloride, oxan-4-amine, and 2,2,2-trifluoroethylamine.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and pH. Common solvents used in the synthesis include dichloromethane and ethanol.

    Catalysts and Reagents: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction. Reagents like hydrochloric acid or sodium hydroxide are employed to adjust the pH.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

3-chloro-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Benzamides with Heterocyclic Moieties

3-Chloro-N-(2,2,2-trichloro-1-morpholin-4-ylethyl)benzamide ()
  • Structural Features : Replaces the oxan-4-yl group with a morpholine ring and substitutes trifluoroethyl with a trichloroethyl group.
  • Key Differences: Morpholine vs. Tetrahydropyran: Morpholine’s higher polarity may enhance water solubility but reduce membrane permeability compared to tetrahydropyran. Trichloroethyl vs. Trifluoroethyl: The trichloroethyl group increases molecular weight (MW: 413.6 vs. 347.7) and lipophilicity (clogP: ~4.2 vs.
4-Chloro-N-(2-(3-oxomorpholino)ethyl)benzamide ()
  • Structural Features : A para-chloro benzamide with a 3-oxomorpholine-ethyl chain.
  • Key Differences: Substitution Position: The para-chloro configuration may alter electronic effects on the benzamide core compared to meta-substitution.
3-Chloro-N-(4-diethylamino-benzyl)-N-(1,1-dioxo-tetrahydrothiophen-3-yl)benzamide ()
  • Structural Features: Incorporates a diethylaminobenzyl group and a sulfone-containing tetrahydrothiophene.
  • Diethylaminobenzyl: Introduces a basic tertiary amine, improving solubility in acidic environments .

Fluorinated Benzamides

3-Chloro-N-(2-(trifluoromethyl)phenyl)benzamide ()
  • Structural Features : Retains the chloro-benzamide core but replaces the oxan-4-yl and trifluoroethyl groups with a trifluoromethylphenyl moiety.
Compounds from Patent EP 3 407 716 B1 ()
  • Examples: (Z)-4-(3-(3,5-Dichloro-4-fluorophenyl)-1,4,4,4-tetrafluorobut-1-en-1-yl)-N-(1-((2,2,2-trifluoroethyl)carbamoyl)cyclopropyl)-2-(trifluoromethyl)benzamide (F37) 4-((Z)-3-(3,5-Dibromo-4-chlorophenyl)-1,4,4,4-tetrafluorobut-1-en-1-yl)-N-((R)-1-oxo-1-((2,2,2-trifluoroethyl)amino)propan-2-yl)-2-(trifluoromethyl)benzamide (F44)
  • Key Differences :
    • Polyhalogenated Aromatic Systems : Introduce multiple halogens (Cl, Br, F) for enhanced bioactivity and metabolic resistance.
    • Cyclopropane and Propan-2-yl Groups : Modify spatial arrangement, influencing target selectivity .

Benzamides with Thiazole/Oxadiazole Scaffolds

2-Chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]benzamide ()
  • Structural Features: Integrates a thiazolidinone ring with a benzylidene substituent.
  • Key Differences: Thiazolidinone Core: Introduces sulfur and nitrogen heteroatoms, enabling redox activity and metal chelation.
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide ()
  • Structural Features : Combines an oxadiazole ring with a branched alkyl chain.
  • Key Differences :
    • Oxadiazole Scaffold : Improves metabolic stability and hydrogen-bonding capacity.
    • Branched Alkyl Chain : Increases hydrophobicity, favoring membrane penetration .

Comparative Data Table

Compound Name Structural Features clogP* Molecular Weight Key Properties
3-Chloro-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide Chlorobenzamide, oxan-4-yl, trifluoroethyl ~3.5 347.7 Balanced lipophilicity, moderate solubility
3-Chloro-N-(2,2,2-trichloro-1-morpholin-4-ylethyl)benzamide () Chlorobenzamide, morpholine, trichloroethyl ~4.2 413.6 High lipophilicity, potential hepatotoxicity
4-Chloro-N-(2-(3-oxomorpholino)ethyl)benzamide () Chlorobenzamide, 3-oxomorpholine ~2.8 308.8 Enhanced solubility, metabolic instability
3-Chloro-N-(2-(trifluoromethyl)phenyl)benzamide () Chlorobenzamide, trifluoromethylphenyl ~3.9 313.7 High receptor affinity, low aqueous solubility
F37 () Polyhalogenated aryl, cyclopropane, trifluoroethyl ~5.1 625.3 High bioactivity, complex synthesis

*Predicted using fragment-based methods.

Key Research Findings

  • Trifluoroethyl Advantage: Compounds with trifluoroethyl groups (e.g., ) exhibit superior metabolic stability compared to non-fluorinated analogs due to C-F bond inertness .
  • Heterocyclic Impact : Oxan-4-yl and morpholine groups improve solubility but differ in pharmacokinetics; morpholine’s polarity may limit blood-brain barrier penetration .
  • Halogenation Effects : Meta-chloro substitution (target compound) vs. para-chloro () alters electronic distribution, influencing binding to targets like kinases or GPCRs .

Biological Activity

3-chloro-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide is a compound of interest due to its potential biological activities. Understanding its pharmacological properties and mechanisms of action is crucial for its application in therapeutic contexts, particularly in cancer treatment and other diseases influenced by specific molecular targets.

Chemical Structure

The compound has the following chemical structure:

  • IUPAC Name: this compound
  • Molecular Formula: C12H13ClF3N3O
  • Molecular Weight: 303.7 g/mol

The biological activity of this compound may involve interactions with various molecular targets, including enzymes and receptors involved in signaling pathways related to cell proliferation and apoptosis. The trifluoroethyl group enhances the compound's lipophilicity, potentially increasing its binding affinity to target proteins.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity:
    • Studies have shown that benzamide derivatives can inhibit tumor growth by targeting specific oncogenes. For instance, small molecule inhibitors of KRAS G12C mutants have demonstrated effectiveness in preclinical models .
    • The structural modifications in benzamide derivatives can enhance their potency against cancer cells by improving their interaction with target proteins.
  • Anti-inflammatory Properties:
    • Compounds with similar structures have exhibited anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators . This suggests a potential for this compound in treating inflammatory diseases.
  • Antimicrobial Activity:
    • Some analogs have shown promising antimicrobial properties against various pathogens. The introduction of halogen groups like chlorine or trifluoromethyl can enhance antimicrobial efficacy .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of tumor growth
Anti-inflammatoryReduction in cytokine levels
AntimicrobialEffective against specific pathogens

Case Study: KRAS G12C Inhibition

A recent study highlighted the effectiveness of small molecules targeting KRAS G12C mutations, where compounds similar to this compound were tested for their ability to inhibit mutant KRAS signaling pathways. The results indicated significant tumor regression in xenograft models .

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